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UDP-D-galactofuranose -

UDP-D-galactofuranose

Catalog Number: EVT-1576577
CAS Number:
Molecular Formula: C15H24N2O17P2
Molecular Weight: 566.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
UDP-D-galactofuranose is a UDP-sugar having D-galactose as the sugar component. It is a conjugate acid of an UDP-D-galactofuranose(2-).
Overview

UDP-D-galactofuranose is a nucleotide sugar that plays a critical role in the biosynthesis of polysaccharides and glycoproteins, particularly in certain pathogenic microorganisms. It is derived from D-galactose, which exists in both pyranose and furanose forms. UDP-D-galactofuranose is specifically important for the formation of galactofuranosyl residues found in the cell walls of Mycobacteria and the lipophosphoglycan of Leishmania, among other organisms.

Source

UDP-D-galactofuranose is primarily sourced from enzymatic and chemical synthesis methods. In nature, it is synthesized from UDP-D-galactopyranose through the action of specific enzymes, such as UDP-galactopyranose mutase. This enzyme catalyzes the conversion of UDP-D-galactopyranose to UDP-D-galactofuranose, albeit with low yields due to the equilibrium nature of the reaction .

Classification

UDP-D-galactofuranose belongs to the class of nucleotide sugars, which are activated forms of monosaccharides that participate in glycosylation reactions. It is classified as a furanosyl sugar, characterized by its five-membered ring structure.

Synthesis Analysis

Methods

  1. Enzymatic Synthesis: The enzymatic method involves treating UDP-D-galactopyranose with UDP-galactopyranose mutase. This process yields UDP-D-galactofuranose but typically results in low yields due to the formation of an equilibrium mixture .
  2. Chemical Synthesis: A more reliable chemical synthesis route has been developed using UMP-N-methylimidazolide and D-galactofuranosyl-1-phosphate. This method has been shown to produce UDP-D-galactofuranose with higher yields compared to enzymatic methods, achieving approximately 35% yield under optimized conditions .

Technical Details

The chemical synthesis involves a coupling reaction where D-galactofuranosyl-1-phosphate reacts with an activated form of UMP. The reaction conditions, such as temperature and pH, are carefully controlled to minimize degradation and maximize yield .

Molecular Structure Analysis

Structure

UDP-D-galactofuranose consists of a uridine moiety linked to a D-galactofuranosyl residue through a phosphate group. The furanose form features a five-membered ring structure that distinguishes it from its pyranose counterpart.

Data

  • Molecular Formula: C₁₂H₁₅N₂O₁₁P
  • Molecular Weight: 345.23 g/mol
  • Structural Features: The molecule contains hydroxyl groups that participate in hydrogen bonding, influencing its reactivity and interactions in biochemical pathways.
Chemical Reactions Analysis

Reactions

UDP-D-galactofuranose participates in various glycosylation reactions, where it serves as a donor for galactofuranosyl residues in the synthesis of oligosaccharides and polysaccharides.

Technical Details

The reactivity of UDP-D-galactofuranose is influenced by its anomeric configuration and the stability of its furanosyl form. The compound can undergo hydrolysis or cyclization under certain conditions, leading to byproducts such as cyclic phosphates .

Mechanism of Action

Process

The mechanism by which UDP-D-galactofuranose exerts its effects involves its role as a substrate for galactofuranosyltransferases. These enzymes facilitate the transfer of galactofuranosyl units to acceptor molecules, contributing to cell wall integrity and virulence in pathogenic organisms.

Data

Studies have shown that galactofuranosyltransferases exhibit substrate specificity that is crucial for their catalytic efficiency and product formation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Solubility: Soluble in water; solubility may vary based on pH and ionic strength.

Chemical Properties

  • Stability: Sensitive to hydrolysis; stability can be enhanced by controlling environmental conditions.
  • Reactivity: Engages in nucleophilic substitution reactions typical of nucleotide sugars.

Relevant analyses indicate that UDP-D-galactofuranose can degrade into cyclic phosphates under certain conditions, emphasizing the need for careful handling during experimental procedures .

Applications

UDP-D-galactofuranose has significant applications in scientific research:

  • Biosynthesis Studies: It is used to investigate the biosynthetic pathways of galactofuranosyl-containing polysaccharides.
  • Drug Development: Understanding its role in microbial pathogenesis can lead to new therapeutic targets against infections caused by Mycobacteria and Leishmania.
  • Glycobiology Research: The compound serves as a model substrate for studying glycosylation mechanisms and enzyme specificity.
Introduction to UDP-D-Galactofuranose

Structural and Chemical Properties of UDP-Galf

The molecular architecture of UDP-Galf features a uridine diphosphate (UDP) moiety linked via a diphosphate bridge to the anomeric carbon (C-1) of α-D-galactofuranose, yielding the systematic name [(2R,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate [4]. Its molecular formula is C₁₅H₂₄N₂O₁₇P₂ for the neutral form and C₁₅H₂₂N₂O₁₇P₂²⁻ for the biologically prevalent dianionic form under physiological conditions [1] [2]. With a molecular weight of 564.29 g/mol for the dianion, this hydrophilic compound exhibits high water solubility due to its multiple hydroxyl groups and charged phosphate moieties [4] [7].

Table 1: Molecular Properties of UDP-Galf

PropertySpecification
Chemical FormulaC₁₅H₂₄N₂O₁₇P₂ (neutral); C₁₅H₂₂N₂O₁₇P₂²⁻ (dianion)
Molecular Weight566.30 g/mol (neutral); 564.29 g/mol (dianion)
IUPAC Name[(2R,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate
Canonical SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(O3)C(CO)O)O)O)O)O
CAS Registry102391-96-8 (dianion form)
Metabolic PathwaysGalactose metabolism; Nucleotide sugar biosynthesis

The furanose ring conformation introduces significant chemical lability compared to pyranose-based nucleotide sugars. This instability manifests primarily through hydrolysis of the labile glycosidic bond, yielding D-galactose and uridine diphosphate under acidic conditions or elevated temperatures [4]. The anomeric α-configuration at C-1 is crucial for enzymatic recognition by galactofuranosyltransferases and UDP-galactopyranose mutase (UGM), the enzyme responsible for its biosynthesis . Synthetic access to UDP-Galf presents substantial challenges due to this inherent instability. Two primary synthetic strategies have been developed: 1) Direct chemical coupling of D-galactofuranose 1-phosphate with activated uridine monophosphate derivatives (morpholidate or imidazolide), and 2) Enzymatic conversion using UDP-galactopyranose mutase (UGM) to isomerize the more stable UDP-galactopyranose precursor to UDP-Galf [4] . The enzymatic route generally proves superior due to higher yields and stereospecificity, though modified synthetic analogs (e.g., C5/C6-modified UDP-furanoses) have been developed as mechanistic probes and inhibitors .

Biological Occurrence and Distribution in Prokaryotic and Eukaryotic Pathogens

UDP-Galf biosynthesis and utilization occur exclusively in non-mammalian systems, with particularly significant roles in pathogenic microorganisms:

  • Prokaryotic Pathogens: In bacteria, UDP-Galf serves as the critical precursor for galactofuranose-containing glycoconjugates, most notably in mycobacterial cell walls. Mycobacterium tuberculosis incorporates Galf residues into its arabinogalactan complex, forming a linear polymer of approximately 30 alternating β-(1→5)- and β-(1→6)-linked Galf residues. This galactan core anchors the mycolic acid layer essential for cell wall integrity and virulence [6]. Beyond mycobacteria, UDP-Galf-dependent glycoconjugates appear in Escherichia coli (O-antigens of strains K-12 and O164), Klebsiella pneumoniae (O-antigen), and Clostridium thermocellum (cellulosome glycoproteins) [6]. The α-configured Galf occurs rarely but has been documented in Bacteroides cellulosolvens as an internal α-D-Galf(1→2) linkage within tetrasaccharide units [6].

  • Fungal Pathogens: Filamentous fungi extensively utilize UDP-Galf for cell wall biosynthesis. Aspergillus fumigatus, responsible for invasive aspergillosis in immunocompromised patients, dedicates approximately 5% of its cell wall dry weight to Galf-containing molecules [3] [6]. These include galactomannans (linear α-mannopyranoside chains with (1→5)-β-Galf side chains), N-linked and O-linked glycoproteins, and glycosphingolipids. Genetic studies in Aspergillus niger demonstrate that disruption of UDP-Galf biosynthesis significantly compromises cell wall integrity and activates the Cell Wall Integrity (CWI) pathway, evidenced by constitutive induction of α-glucan synthase (agsA) [3]. Other pathogenic fungi employing UDP-Galf include Penicillium species (galactocarolose, varianose), Histoplasma capsulatum, and Cryptococcus neoformans [6].

  • Protozoan Pathogens: Among eukaryotes, trypanosomatid parasites exhibit the most significant dependence on UDP-Galf. Leishmania major incorporates β-Galf residues into critical surface molecules, particularly lipophosphoglycans (LPGs) and glycoinositolphospholipids (GIPLs). The promastigote stage features an internal β-Galf(1→3)-Manp core within LPG that is conserved across Leishmania species and essential for host invasion and immune evasion [6]. Trypanosoma cruzi and Crithidia spp. also utilize UDP-Galf for analogous glycoconjugates, though the complete biosynthetic pathways remain less characterized.

Table 2: Occurrence of UDP-Galf-Dependent Glycoconjugates in Pathogens

Organism TypeRepresentative PathogensGlycoconjugates Containing GalfBiological Role
BacteriaMycobacterium tuberculosisArabinogalactan (linear Galf polymer)Cell wall core structure; Mycolic acid anchoring
Klebsiella pneumoniaeO-antigen polysaccharideVirulence factor; Immune evasion
Escherichia coli (O164, K-12)Lipopolysaccharide O-antigenSerum resistance; Adhesion
FungiAspergillus fumigatusGalactomannan; Glycoproteins; GlycosphingolipidsCell wall integrity; Diagnostic marker
Penicillium spp.Varianose; GalactocaroloseExtracellular polysaccharide matrix
Cryptococcus neoformansCapsular polysaccharidesCapsule formation; Virulence determinant
ProtozoaLeishmania majorLipophosphoglycans (LPG); GlycoinositolphospholipidsPromastigote surface protection; Host cell invasion
Trypanosoma cruziMucin-like glycoproteinsHost cell attachment; Immune modulation

Role in Glycoconjugate Biosynthesis and Pathogen Virulence

UDP-Galf occupies a central position in biosynthesis pathways for structurally diverse galactofuranose-containing macromolecules essential for pathogen survival and virulence:

  • Biosynthetic Pathway: The production of UDP-Galf depends on UDP-galactopyranose mutase (UGM), which catalyzes the isomerization of UDP-galactopyranose (UDP-Galp) to UDP-Galf. This unique flavoenzyme utilizes reduced FADH⁻ as a cofactor to mediate ring contraction from pyranose to furanose configuration [6]. Genetic studies in Aspergillus niger reveal additional upstream requirements, including UDP-glucose-4-epimerase (UgeA), which generates UDP-Galp from UDP-glucose. Mutants lacking UgeA (An14g03820) exhibit severely reduced Galf incorporation into N-linked glycans and impaired growth on galactose media, despite the presence of UgeA homologs [3]. Following biosynthesis, Golgi-localized transporters (e.g., GlfB in Aspergillus fumigatus) facilitate UDP-Galf translocation into secretory compartments where galactofuranosyltransferases (e.g., GfsA) incorporate Galf residues into growing glycoconjugate chains [3] [6].

  • Structural Contributions in Pathogens: In Mycobacterium tuberculosis, UDP-Galf serves as the direct precursor for the galactan chain within arabinogalactan. This linear polymer of 25-35 alternating β-(1→5)- and β-(1→6)-Galf residues provides the essential scaffold for attachment of highly branched arabinan chains and mycolic acids. This complex constitutes approximately 35% of the mycobacterial cell wall dry weight and represents a primary barrier against antibiotics and host defenses [6]. Similarly, in Aspergillus fumigatus, galactomannan chains containing (1→5)-β-Galf side chains contribute significantly to cell wall architecture. Genetic disruption of UDP-Galf biosynthesis in A. niger (ΔugmA mutants) results in cell wall weakening, increased sensitivity to cell wall-perturbing agents (e.g., calcofluor white, SDS), and impaired hyphal morphogenesis [3].

  • Virulence Implications and Targeting Strategies: The essentiality of UDP-Galf-dependent glycoconjugates for virulence has been demonstrated across pathogens. Leishmania mutants deficient in Galf biosynthesis show attenuated infectivity due to defective lipophosphoglycan assembly [6]. In mycobacteria, the galactan core is indispensable for viability, making its biosynthesis pathway a validated drug target. Synthetic UDP-furanose analogs modified at C-5 or C-6 positions function as potent inhibitors of galactan assembly. These compounds act as chain-terminating substrates for galactofuranosyltransferases, producing "dead-end" intermediates that block further polymerization at concentrations as low as 9 μM . Alternative therapeutic strategies focus on inhibiting UDP-galactopyranose mutase (UGM) through substrate analogs or allosteric inhibitors, though clinical candidates remain under development [6].

Table 3: Therapeutic Targeting Strategies for UDP-Galf-Dependent Pathways

TargetTherapeutic ApproachMechanism of ActionExperimental Evidence
UGM EnzymeSmall-molecule inhibitorsCompetitive inhibition at FAD-binding siteIn vitro enzyme inhibition; MIC reduction in mycobacteria
GalactofuranosyltransferaseModified UDP-furanose analogs (C5/C6)Chain termination during galactan polymerizationGalactan synthesis inhibition at 9 μM; Dead-end intermediates
UDP-Galf TransportSynthetic substrate mimicsBlock Golgi translocation of UDP-GalfReduced Galf incorporation in fungal glycoproteins
UgeA EpimeraseGenetic disruptionDepletion of UDP-Galp precursor for UGMReduced virulence in Aspergillus mutants [3]

Properties

Product Name

UDP-D-galactofuranose

IUPAC Name

[(3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

Molecular Formula

C15H24N2O17P2

Molecular Weight

566.3 g/mol

InChI

InChI=1S/C15H24N2O17P2/c18-3-5(19)12-9(22)11(24)14(32-12)33-36(28,29)34-35(26,27)30-4-6-8(21)10(23)13(31-6)17-2-1-7(20)16-15(17)25/h1-2,5-6,8-14,18-19,21-24H,3-4H2,(H,26,27)(H,28,29)(H,16,20,25)/t5-,6-,8-,9-,10-,11-,12+,13-,14?/m1/s1

InChI Key

ZQLQOXLUCGXKHS-MKTQLATLSA-N

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(O3)C(CO)O)O)O)O)O

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC3[C@@H]([C@H]([C@@H](O3)[C@@H](CO)O)O)O)O)O

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